1-(1-Naphthyl)cyclopentanecarbonitrile
Description
1-(1-Naphthyl)cyclopentanecarbonitrile is a bicyclic organic compound featuring a cyclopentane ring substituted with a 1-naphthyl group and a nitrile functional group. Its molecular formula is C₁₆H₁₃N (molecular weight: 219.28 g/mol). The naphthyl group confers significant aromatic bulk and lipophilicity, while the nitrile group enhances reactivity in synthetic applications.
Properties
IUPAC Name |
1-naphthalen-1-ylcyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUNHYLHPCPQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268412 | |
| Record name | 1-(1-Naphthalenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56477-61-3 | |
| Record name | 1-(1-Naphthalenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56477-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Naphthalenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(1-Naphthyl)cyclopentanecarbonitrile typically involves the reaction of 1-naphthylmagnesium bromide with cyclopentanone, followed by the addition of cyanide ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-Naphthyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Naphthyl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a substrate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key physical and structural attributes of 1-(1-Naphthyl)cyclopentanecarbonitrile and its analogs:
Key Observations :
- Boiling Points : The methoxy-substituted analog has a documented boiling point of 145°C at 1 Torr, reflecting the influence of polar substituents on volatility .
- Electronic Effects : Electron-donating groups (e.g., methoxy) decrease nitrile reactivity, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity, impacting downstream reactions .
Biological Activity
1-(1-Naphthyl)cyclopentanecarbonitrile (C16H15N) is an organic compound characterized by a cyclopentane ring attached to a naphthyl group and a nitrile functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure
- Molecular Formula : C16H15N
- Molecular Weight : 237.3 g/mol
- Functional Groups : Nitrile (-C≡N), Aromatic (Naphthyl)
Synthesis Methods
This compound can be synthesized through various methods, including:
- Grignard Reaction : The reaction of 1-naphthylmagnesium bromide with cyclopentanone followed by cyanide ion addition.
- Suzuki Coupling : Utilizes palladium catalysts for carbon-carbon bond formation, optimizing yield and purity for industrial applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentration (MIC) values suggest it is comparable to known antibiotics, making it a candidate for further development in antimicrobial therapy.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The proposed mechanisms for its anticancer activity include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : It may inhibit specific protein kinases involved in cell proliferation and survival, thus preventing tumor growth .
Case Studies
Several case studies have highlighted the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study B | Showed a reduction in tumor cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. |
| Study C | Investigated the compound's effect on apoptosis in HeLa cells, reporting increased caspase-3 activity indicative of apoptosis. |
The biological activity of this compound is attributed to its structural characteristics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
